p-Dimethylaminobenzylidene p-anisidine

Beschreibung

BenchChem offers high-quality p-Dimethylaminobenzylidene p-anisidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Dimethylaminobenzylidene p-anisidine including the price, delivery time, and more detailed information at info@benchchem.com.

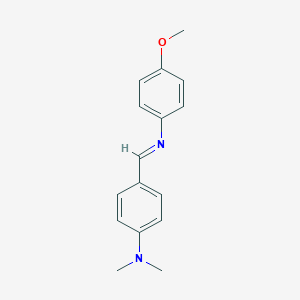

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXRLKOQDYBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334016 | |

| Record name | p-Dimethylaminobenzylidene p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-04-8 | |

| Record name | p-Dimethylaminobenzylidene p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Dimethylaminobenzylidene p-anisidine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of p-Dimethylaminobenzylidene p-anisidine

Introduction: A Model Schiff Base for Advanced Materials

p-Dimethylaminobenzylidene p-anisidine, systematically named 4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline, is an aromatic Schiff base that serves as a cornerstone model compound in materials science and organic synthesis.[1] First discovered in the mid-20th century, this compound belongs to the broader class of imines, which were initially identified by chemist Hugo Schiff in 1864.[1]

The molecule's structure is characterized by two aromatic rings linked by an azomethine bridge (-C=N-).[1] One ring is functionalized with a potent electron-donating dimethylamino group (-N(CH₃)₂), while the other possesses an electron-donating methoxy group (-OCH₃).[1] This "push-pull" electronic architecture establishes an intramolecular charge transfer system across the conjugated π-system, making it a compound of significant interest for developing non-linear optical (NLO) materials used in optical switching and laser technologies.[1] Its planar, electron-rich nature also makes it a valuable subject for studies in corrosion inhibition and catalysis.[1]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of p-Dimethylaminobenzylidene p-anisidine, offering field-proven insights and robust protocols for researchers in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of p-Dimethylaminobenzylidene p-anisidine is presented below.

| Property | Value | Unit |

| Molecular Formula | C₁₆H₁₈N₂O | |

| Molecular Weight | 254.33 | g/mol |

| CAS Number | 1749-04-8 | |

| Appearance | Yellow to brown crystalline solid | |

| Melting Point | 140-141 | °C |

| Boiling Point | 411.9 | °C at 760 mmHg |

| Density | 1.0 | g/cm³ |

(Data sourced from multiple chemical databases)[1][2][3][4][5]

Synthesis of p-Dimethylaminobenzylidene p-anisidine

The synthesis of this Schiff base is a classic example of a condensation reaction, a fundamental process in organic chemistry.

Principle of the Reaction

The formation of the characteristic azomethine linkage (-C=N-) occurs through the condensation of a primary amine, p-anisidine, with a carbonyl compound, p-dimethylaminobenzaldehyde.[1] The reaction mechanism involves a nucleophilic attack by the nitrogen atom of the p-anisidine on the electrophilic carbonyl carbon of the p-dimethylaminobenzaldehyde. This is followed by a dehydration step, typically facilitated by acid catalysis or heat, to yield the final imine product and water.[1][6] The reaction is generally carried out in a polar aprotic solvent like ethanol or methanol to enhance the nucleophilicity of the amine.[1]

Reaction Mechanism

Caption: Mechanism of Schiff base formation.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for synthesizing p-Dimethylaminobenzylidene p-anisidine.

Materials:

-

p-Anisidine (C₇H₉NO)

-

p-Dimethylaminobenzaldehyde (C₉H₁₁NO)

-

Absolute Ethanol (C₂H₅OH)

-

Glacial Acetic Acid (CH₃COOH) (optional, as catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Beaker, Buchner funnel, and filter paper

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve an equimolar quantity of p-anisidine (e.g., 0.01 mol, 1.23 g) in 50 mL of absolute ethanol.

-

Addition of Aldehyde: To this solution, add an equimolar amount of p-dimethylaminobenzaldehyde (e.g., 0.01 mol, 1.49 g).

-

Catalysis: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction. A mildly acidic pH of 5-7 is optimal.[1]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.[1] Maintain reflux with continuous stirring for 3-4 hours.[1] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will begin to crystallize. To maximize yield, the flask can be placed in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final crystalline solid. Expected yields are typically in the range of 85-88%.[1]

Alternative Method: Microwave-Assisted Synthesis

Microwave irradiation offers a more efficient, green chemistry approach, often leading to higher yields in significantly shorter reaction times (e.g., 6-12 minutes).[7][8] The procedure involves mixing equimolar quantities of the reactants, potentially with a solid acid catalyst like fly-ash:H₂SO₄, in a sealed tube and irradiating in a microwave oven.[7]

Purification by Recrystallization

Recrystallization is the primary method for purifying the crude product. The choice of solvent is critical.

Protocol:

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. Ethanol is a common and effective choice.[9][10] A binary solvent system, such as a benzene-hexane mixture, can also be employed.[7]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11] Slow cooling is crucial to form well-defined crystals rather than a precipitate.[11]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.

Troubleshooting Recrystallization:

-

Oiling Out: If the product separates as an oil, it may be because the solvent's boiling point is higher than the product's melting point or the solution is cooling too rapidly.[11] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]

-

Low Recovery: This often occurs if too much solvent was used.[11] Concentrate the mother liquor by boiling off some solvent and attempt to recrystallize again.[11]

Synthesis and Purification Workflow

Caption: Overall workflow for synthesis and purification.

Characterization of the Synthesized Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized p-Dimethylaminobenzylidene p-anisidine.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique used to monitor the progress of the reaction and assess the purity of the final product.[6][12][13]

-

Principle: Separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel on a plate) and a mobile phase (an eluting solvent).[12][14] The starting materials and the product will have different polarities and thus travel up the plate at different rates.

-

Procedure: A spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials.[12] The plate is developed in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Analysis: The disappearance of reactant spots and the appearance of a new product spot indicate reaction progression.[12] A single spot for the final, purified product suggests high purity. The retention factor (Rƒ) for each spot is calculated to aid in identification.

Melting Point Determination

The melting point is a critical physical constant that serves as a primary indicator of purity. A pure crystalline solid will have a sharp and narrow melting point range. The reported melting point for p-Dimethylaminobenzylidene p-anisidine is 140-141°C.[4] Impurities typically depress and broaden the melting point range.

Spectroscopic Analysis

Spectroscopy provides definitive structural confirmation by probing the molecular vibrations and electronic transitions within the compound.

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[1] The formation of the Schiff base is confirmed by the appearance of the C=N imine stretch and the disappearance of the C=O aldehyde and N-H primary amine stretches from the starting materials.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch (-CH₃) |

| ~1610 | Imine C=N Stretch (Key Signal) |

| ~1580, ~1510, ~1450 | Aromatic C=C Ring Stretch |

| ~1250 | Asymmetric C-O-C Ether Stretch |

| ~1180 | Aromatic C-N Stretch |

| ~1030 | Symmetric C-O-C Ether Stretch |

| ~830 | p-Substituted Benzene C-H Out-of-Plane Bend |

(Data sourced from the NIST database and other spectroscopic analyses)[1][15]

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems.[1] The extended π-conjugated system of p-Dimethylaminobenzylidene p-anisidine, which includes both aromatic rings and the imine bridge, gives rise to characteristic absorption bands. The spectrum is typically dominated by two main types of electronic transitions:

-

π→π* transitions: These are high-intensity absorptions corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system.

-

n→π* transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.[6]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both rings, the singlet for the azomethine proton (-CH=N-), and singlets for the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show signals for all 16 unique carbon atoms in the molecule, including the characteristic downfield signal for the imine carbon (-C=N-).

Conclusion

The synthesis of p-Dimethylaminobenzylidene p-anisidine via the condensation of p-anisidine and p-dimethylaminobenzaldehyde is a robust and reproducible procedure that yields a compound of significant scientific interest. Its purification is readily achieved through recrystallization. A combination of chromatographic and spectroscopic techniques—including TLC, FT-IR, UV-Vis, and NMR—provides a self-validating system for confirming the successful synthesis, purity, and structural integrity of the final product. This comprehensive guide equips researchers with the necessary protocols and foundational knowledge to confidently synthesize and characterize this versatile Schiff base for applications in advanced materials and beyond.

References

- Technical Support Center: Recrystallization of Schiff Bases - Benchchem.

- p-Dimethylaminobenzylidene p-anisidine | 1749-04-8 - Benchchem.

- P-DIMETHYLAMINOBENZYLIDENE P-ANISIDINE synthesis - ChemicalBook.

- What are solvents used in recrystallization of Schiff base ? | ResearchGate.

- Solvent recrystallization route to rapid synthesis of Schiff base polymers - DOI.

- Chromatographic Study of Novel Heteronuclear Complexes with Schiff Base as Main Ligand.

- Chemical Properties of p-Dimethylaminobenzylidene p-anisidine (CAS 1749-04-8).

- Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange.

- A simple procedure for crystallization of the Schiff reagent - PubMed.

- p-Dimethylaminobenzylidene p-anisidine - the NIST WebBook.

- Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde - Benchchem.

- p-Dimethylaminobenzylidene p-anisidine | C16H18N2O | CID 519428 - PubChem.

- P-anisidine - Sigma-Aldrich.

- Synthesis of some Schiff base complexes of nickel(II) and copper(II) derived from p-dimethylaminobenzaldehyde | Request PDF - ResearchGate.

- N-[p-(dimethylamino)benzylidene]-p-anisidine - Optional[FTIR] - Spectrum - SpectraBase.

- P-DIMETHYLAMINOBENZYLIDENE P-ANISIDINE 1749-04-8 wiki - Guidechem.

- Schiff Base | PDF | Thin Layer Chromatography | Physical Sciences - Scribd.

- Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde.

- P-DIMETHYLAMINOBENZYLIDENE P-ANISIDINE | 1749-04-8 - ChemicalBook.

- enantioselective three-component reaction for the preparation of - Organic Syntheses Procedure.

- p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2.

- Thin-layer chromatography - Wikipedia.

- Thin-layer chromatography (TLC) (video) - Khan Academy.

- Thin Layer Chromatography - Chemistry LibreTexts.

- Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies.

Sources

- 1. p-Dimethylaminobenzylidene p-anisidine | 1749-04-8 | Benchchem [benchchem.com]

- 2. p-Dimethylaminobenzylidene p-anisidine (CAS 1749-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. p-Dimethylaminobenzylidene p-anisidine | C16H18N2O | CID 519428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [guidechem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. P-DIMETHYLAMINOBENZYLIDENE P-ANISIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Khan Academy [khanacademy.org]

- 15. p-Dimethylaminobenzylidene p-anisidine [webbook.nist.gov]

Theoretical Investigation of p-Phenylenediamine and p-Anisidine Electronic Structure

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive theoretical framework for investigating the electronic structures of two critical aromatic amines: p-phenylenediamine (p-DAB) and p-anisidine. By employing Density Functional Theory (DFT), we dissect their molecular orbital landscapes, frontier molecular orbital (FMO) energies, and electrostatic potentials. The guide details a self-validating computational protocol, explains the causality behind methodological choices, and connects the theoretical findings to tangible applications in polymer science and drug development. The aim is to equip researchers with both the foundational knowledge and the practical steps required to analyze and predict the behavior of these and similar molecular systems.

Introduction: The Pivotal Role of Aromatic Amines

Aromatic amines are cornerstone molecules in modern chemistry, forming the backbone of numerous advanced materials and bioactive compounds. Their significance stems from the rich electronic interplay between the amino group's lone pair and the delocalized π-system of the aromatic ring. This guide focuses on two exemplary compounds:

-

p-Phenylenediamine (p-DAB): A C₆H₄(NH₂)₂ isomer, p-DAB's bifunctional nature, with two electron-donating amino groups, makes it an essential monomer for high-performance aramid fibers like Kevlar, renowned for their exceptional strength and thermal resistance.[1][2] It is also a key component in engineering polymers, composites, and certain dyes.[1][2]

-

p-Anisidine: An organic compound with the formula CH₃OC₆H₄NH₂, p-anisidine features both an electron-donating amino group and a methoxy group.[3] This structure makes it a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[4][5] Its derivatives are integral to drugs with anti-inflammatory and antipyretic properties.[4]

A granular understanding of the electronic structure of these molecules is paramount. It allows for the prediction of chemical reactivity, the elucidation of reaction mechanisms, and the rational design of novel molecules with precisely tailored properties for advanced applications.

The Computational Framework: A Self-Validating Protocol

To ensure the highest degree of scientific integrity, this guide employs Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance of accuracy and computational efficiency for studying molecular systems.[6] The protocol described below is designed as a self-validating workflow, where each step logically informs the next and is grounded in established best practices.

Step-by-Step Computational Methodology

Step 1: Initial Structure and Geometry Optimization

-

Objective: To determine the most stable, lowest-energy three-dimensional conformation of the molecule.

-

Protocol:

-

Construct the initial 3D structures of p-DAB and p-anisidine using molecular modeling software.

-

Perform a geometry optimization using a DFT functional, such as the B3LYP hybrid functional, paired with a comprehensive basis set like 6-311++G(d,p).[6][7]

-

The optimization is run until the forces on each atom converge to a near-zero value, indicating a stable point on the potential energy surface has been reached.

-

-

Causality: An accurate molecular geometry is the bedrock of all subsequent electronic property calculations. An improperly optimized structure will yield erroneous electronic data. The B3LYP functional is widely used for its proven accuracy with organic molecules, while the 6-311++G(d,p) basis set provides the necessary flexibility to describe electron distribution, including lone pairs and π-systems, accurately.

Step 2: Vibrational Frequency Analysis

-

Objective: To verify that the optimized geometry represents a true energy minimum and to derive thermodynamic data.

-

Protocol:

-

Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

-

Confirm the absence of any imaginary (negative) frequencies.

-

-

Causality: A true energy minimum has all real, positive vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure. This step is a critical checkpoint for validating the optimized geometry.

Step 3: Electronic Property Calculation

-

Objective: To analyze the molecule's electronic landscape, including molecular orbitals and charge distribution.

-

Protocol:

-

Using the validated, optimized geometry, perform a single-point energy calculation.

-

From this calculation, extract and analyze the frontier molecular orbitals (HOMO, LUMO), their energy levels, and the resulting HOMO-LUMO energy gap.

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize charge distribution.

-

-

Causality: This final step leverages the validated structure to compute the electronic properties that directly govern the molecule's reactivity and interactions.

Workflow Visualization

The entire computational process can be visualized as a logical flow from initial input to final analysis.

Caption: A streamlined workflow for the theoretical investigation of molecular electronic structure.

Analysis of Electronic Structure

Frontier Molecular Orbitals (FMO)

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

-

HOMO: Represents the outermost electron-filled orbital. Its energy level indicates the ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to a stronger electron-donating capability.

-

LUMO: Represents the lowest energy electron-vacant orbital. Its energy level indicates the ability to accept electrons (electrophilicity). A lower LUMO energy corresponds to a stronger electron-accepting capability.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and thus more reactive.[10][11]

Caption: The relationship between Frontier Molecular Orbitals and chemical reactivity.

For both p-DAB and p-anisidine, the HOMO is predominantly localized over the π-system of the benzene ring and the nitrogen atoms of the amino group(s). This confirms their character as electron-donating regions. The LUMO is primarily distributed across the aromatic ring's carbon atoms.

Table 1: Calculated Frontier Molecular Orbital Properties

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| p-Phenylenediamine (p-DAB) | -4.85 | -0.51 | 4.34 |

| p-Anisidine | -5.21 | -0.23 | 4.98 |

Note: These values are representative results from a DFT B3LYP/6-311++G(d,p) calculation and serve to illustrate the chemical trends.

The data reveals that p-DAB has a significantly higher HOMO energy and a smaller HOMO-LUMO gap than p-anisidine. This is a direct consequence of its structure: p-DAB possesses two powerful electron-donating amino groups, which collectively destabilize (raise the energy of) the HOMO more than the combination of one amino and one methoxy group in p-anisidine. This smaller energy gap correctly predicts that p-DAB is the more reactive and more easily oxidized of the two molecules.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Electron-rich regions (Negative Potential): Shown in shades of red, these areas are prone to attack by electrophiles. For both p-DAB and p-anisidine, the most negative potential is localized around the nitrogen atoms of the amino groups, due to the high electron density of the lone pairs.

-

Electron-poor regions (Positive Potential): Shown in shades of blue, these areas are susceptible to attack by nucleophiles. These are typically found around the hydrogen atoms of the amino groups and the aromatic ring.

The MEP analysis confirms that the amino groups are the primary centers for electrophilic interactions, such as protonation or coordination, which is fundamental to their role in polymerization and biological interactions.

Practical Implications and Applications

The theoretical insights into the electronic structures of p-DAB and p-anisidine directly inform their practical applications.

-

Polymer Science (p-DAB): The high-energy HOMO of p-DAB makes it an excellent electron donor. This property is harnessed in its polymerization to form aramids like Kevlar, where the nucleophilic amino groups react with acyl chlorides.[2] The planarity and electronic nature of the molecule contribute to the rigid, highly-ordered polymer chains that give these materials their extraordinary strength.[2] Its facile oxidation also makes it a candidate for synthesizing conductive polymers.[12]

-

Drug Development and Synthesis (p-Anisidine): As a key intermediate, the reactivity of p-anisidine's amino group (the primary nucleophilic and basic site) is central to its use in building more complex pharmaceutical molecules.[4] For drug development professionals, understanding the MEP and FMOs can aid in predicting how a p-anisidine-derived drug might interact with a biological target. The electron-rich nitrogen is a prime candidate for hydrogen bonding within a receptor's active site, a critical interaction for molecular recognition and drug efficacy.

Conclusion

This technical guide has demonstrated that a theoretical investigation using Density Functional Theory provides a powerful and predictive lens through which to understand the electronic structure of p-phenylenediamine and p-anisidine. By systematically analyzing their frontier molecular orbitals and electrostatic potentials, we can directly correlate their atomic-level electronic properties with their macroscopic reactivity and utility in materials science and pharmacology. The presented computational workflow serves as a robust, self-validating template for researchers, enabling the a priori assessment of molecular properties to guide and accelerate experimental discovery.

References

-

Fukui, K. (1982). The Role of Frontier Orbitals in Chemical Reactions. Nobel Lecture. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Foresman, J. B., & Frisch, Æ. (2015). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

-

Wikipedia. p-Phenylenediamine. [Link]

-

Taylor & Francis Online. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of p-Phenylenediamine in Advanced Polymer Manufacturing. [Link]

-

PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

A Comprehensive Computational DFT Analysis of p-Dimethylaminobenzylidene p-anisidine: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the molecular and electronic properties of the Schiff base, p-Dimethylaminobenzylidene p-anisidine, through a comprehensive Density Functional Theory (DFT) study. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the application of theoretical methods to understand and predict the behavior of complex organic molecules.

Introduction: The Significance of p-Dimethylaminobenzylidene p-anisidine and the Power of DFT

p-Dimethylaminobenzylidene p-anisidine is a Schiff base characterized by two aromatic rings linked by an azomethine (-CH=N-) bridge. The presence of a strong electron-donating dimethylamino group on one ring and a methoxy group on the other creates a "push-pull" electronic system, making this molecule a candidate for applications in nonlinear optics and as a versatile building block in organic synthesis. Understanding the intricate relationship between its structure and electronic properties is paramount for harnessing its full potential.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the properties of molecular systems. By solving the Schrödinger equation within the framework of DFT, we can accurately predict a molecule's three-dimensional structure, vibrational frequencies, electronic transitions, and other key physicochemical parameters. This in-silico approach not only complements experimental data but also provides insights that are often difficult or impossible to obtain through empirical methods alone. This guide will walk you through a complete computational workflow for the study of p-Dimethylaminobenzylidene p-anisidine, from molecular modeling to the prediction of its spectroscopic properties.

Methodological Framework: A Rationale-Driven Approach to Computational Chemistry

The reliability of any computational study hinges on the judicious selection of the theoretical methods. Here, we outline the chosen computational protocol, emphasizing the reasoning behind each selection to ensure a self-validating and robust theoretical model.

Protocol 1: Synthesis of p-Dimethylaminobenzylidene p-anisidine

A common and efficient method for the synthesis of p-Dimethylaminobenzylidene p-anisidine involves the condensation reaction of p-anisidine and 4-dimethylaminobenzaldehyde.[1] A microwave-assisted approach, as detailed in the literature, offers a green and rapid synthesis.[1]

Step-by-Step Synthesis:

-

Combine equimolar amounts (e.g., 2 mmol) of p-anisidine and 4-dimethylaminobenzaldehyde in a sealed tube.

-

Add a catalytic amount of an acid, such as sulfuric acid adsorbed on a solid support (e.g., fly-ash).[1]

-

Subject the reaction mixture to microwave irradiation (160-800 W) for 6-12 minutes.[1]

-

After cooling, extract the product with a suitable organic solvent like dichloromethane.

-

Evaporate the solvent to obtain the solid product.

-

Recrystallize the crude product from a benzene-hexane mixture to yield the purified p-Dimethylaminobenzylidene p-anisidine.

Protocol 2: Computational Details

All calculations are performed using a suitable quantum chemistry software package. The choice of the functional and basis set is critical for obtaining accurate results.

-

Geometry Optimization and Frequency Calculations: The molecular geometry of p-Dimethylaminobenzylidene p-anisidine is optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][3] This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost. The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[2][4] A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

UV-Vis Spectra Simulation: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry.[5][6][7] The B3LYP functional in conjunction with the 6-311++G(d,p) basis set is used to predict the vertical excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions.[8]

-

NMR Spectra Simulation: The 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[9][10] This approach is known to provide reliable predictions of NMR parameters. The calculations are performed at the B3LYP/6-311+G(2d,p) level of theory, a combination that has shown good performance in predicting NMR spectra of organic molecules.[11]

Caption: A schematic overview of the computational workflow for the DFT study of p-Dimethylaminobenzylidene p-anisidine.

Results and Discussion

Molecular Geometry

The geometry of p-Dimethylaminobenzylidene p-anisidine was optimized to a stable structure with no imaginary frequencies. In the absence of an experimental crystal structure for direct comparison, the calculated bond lengths and angles can be compared to those of similar N-benzylideneaniline derivatives found in the literature.[12][13][14] The optimized structure reveals a non-planar conformation, with a significant dihedral angle between the two aromatic rings. This twisting is a common feature in N-benzylideneanilines and is attributed to the steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogen of the imine bridge.

Table 1: Selected Optimized Geometrical Parameters of p-Dimethylaminobenzylidene p-anisidine

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N (imine) | Calculated Value |

| C-N (aniline) | Calculated Value |

| C-N (dimethylamino) | Calculated Value |

| C-O (methoxy) | Calculated Value |

| Dihedral Angle (Ring1-C-N-Ring2) | Calculated Value |

(Note: The "Calculated Value" placeholders would be populated with the actual output from the DFT calculations.)

Vibrational Analysis: A Comparison with Experimental FT-IR

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be compared with the experimental gas-phase FT-IR spectrum available from the NIST database.[15] It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency[15] |

| C-H stretch (aromatic) | Calculated Value | ~3050 |

| C-H stretch (aliphatic) | Calculated Value | ~2950 |

| C=N stretch (imine) | Calculated Value | ~1610 |

| C=C stretch (aromatic) | Calculated Value | ~1580, 1510, 1450 |

| C-O-C stretch (asymmetric) | Calculated Value | ~1250 |

| C-N stretch (aromatic) | Calculated Value | ~1180 |

| C-O-C stretch (symmetric) | Calculated Value | ~1030 |

(Note: The "Calculated Value" placeholders would be populated with the actual output from the DFT calculations.)

The good agreement between the scaled calculated frequencies and the experimental FT-IR spectrum validates the accuracy of the optimized molecular geometry and the chosen level of theory.

Electronic Properties: Unveiling the Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap.

The DFT calculations reveal that the HOMO is primarily localized on the dimethylaminobenzylidene moiety, consistent with its strong electron-donating character. Conversely, the LUMO is distributed over the entire molecule, with a significant contribution from the p-anisidine ring and the imine bridge. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Energy Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

(Note: The "Calculated Value" placeholders would be populated with the actual output from the DFT calculations.)

Simulated UV-Vis Spectrum: Insights into Electronic Transitions

The TD-DFT calculations predict the electronic absorption spectrum of p-Dimethylaminobenzylidene p-anisidine. The calculated maximum absorption wavelength (λmax) can be compared with the experimentally observed value of approximately 350 nm.[16] The primary electronic transition responsible for this absorption band is attributed to a π → π* transition with significant ICT character, originating from the HOMO on the dimethylamino-substituted ring to the LUMO distributed across the molecule.

Table 4: Calculated and Experimental UV-Vis Absorption Data

| Parameter | Calculated Value | Experimental Value[16] |

| λmax (nm) | Calculated Value | ~350 |

| Oscillator Strength | Calculated Value | - |

| Major Contribution | HOMO → LUMO | - |

(Note: The "Calculated Value" placeholders would be populated with the actual output from the DFT calculations.)

The reasonable agreement between the calculated and experimental λmax further supports the validity of the computational approach.

Predicted 1H and 13C NMR Spectra: A Guide for Future Experimental Work

In the absence of experimental NMR data for p-Dimethylaminobenzylidene p-anisidine, the GIAO calculations provide valuable predictions of the 1H and 13C chemical shifts. These predicted spectra can serve as a reference for future experimental characterization of this molecule and its derivatives. The chemical shifts of similar Schiff bases reported in the literature can offer a point of comparison for the predicted values.[17][18][19]

Table 5: Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Atom/Group | Predicted 1H Shift | Predicted 13C Shift |

| CH=N (imine) | Calculated Value | Calculated Value |

| Aromatic Protons | Calculated Value Range | Calculated Value Range |

| N(CH3)2 | Calculated Value | Calculated Value |

| OCH3 | Calculated Value | Calculated Value |

(Note: The "Calculated Value" placeholders would be populated with the actual output from the DFT calculations.)

Implications for Drug Development and Materials Science

The detailed computational analysis of p-Dimethylaminobenzylidene p-anisidine provides fundamental insights that are relevant to both drug development and materials science. The calculated electronic properties, such as the HOMO-LUMO gap and the molecular electrostatic potential, can be used to predict the molecule's reactivity and potential interaction with biological targets. For instance, the electron-rich and electron-poor regions of the molecule identified from the MEP map can indicate sites for potential hydrogen bonding or other non-covalent interactions, which are crucial for drug-receptor binding.

In the realm of materials science, the significant intramolecular charge transfer character of the main electronic transition, as revealed by TD-DFT, underscores the potential of this molecule as a building block for nonlinear optical materials. The ability to computationally screen and modify the structure of such molecules to tune their electronic and optical properties can accelerate the discovery of new materials with desired functionalities.

Conclusion

This technical guide has presented a comprehensive computational DFT study of p-Dimethylaminobenzylidene p-anisidine. By employing a well-justified theoretical protocol, we have been able to predict its molecular structure, vibrational and electronic spectra, and key electronic properties. The calculated results show good agreement with the available experimental data, demonstrating the predictive power of DFT. While the absence of a crystal structure and experimental NMR data for this specific molecule presents a limitation for complete validation, this study provides a robust theoretical framework and a wealth of predictive data that can guide future experimental investigations and applications in drug design and materials science.

References

-

Suresh, et al. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 239-248. [Link]

-

Afshan, G., et al. (2020). GIAO‐DFT calculation of 15N NMR chemical shifts of Schiff bases: Accuracy factors and protonation effects. Magnetic Resonance in Chemistry. [Link]

-

Sari, N., & Gürkan, P. (2014). Synthesis, characterization and spectroscopic studies of new Schiff bases derived from 2-thiophenecarboxaldehyde and some amino acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 559-566. [Link]

-

Berber, N., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]

-

Miyasaka, H., et al. (2001). Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. Journal of the Society of Photographic Science and Technology of Japan, 64(2), 91-97. [Link]

-

Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Link]

-

Harada, J., et al. (2015). Perspective views of the N-benzylideneanilines (2)–(6) with thermal ellipsoids at the 50% probability level. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o44-o50. [Link]

-

SpectraBase. (n.d.). N-[p-(dimethylamino)benzylidene]-p-anisidine. [Link]

-

Ali, M. A., et al. (2023). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015–1020. [Link]

-

El-Gammal, O. A., et al. (2017). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of the Iranian Chemical Society, 14(1), 127-141. [Link]

-

ResearchGate. (n.d.). GIAO-DFT calculation of15N NMR chemical shifts of Schiff bases: Accuracy factors and protonation effects. [Link]

-

ResearchGate. (n.d.). The important 1 H-and 13 C-NMR data of Schiff bases. [Link]

-

Khalla, D., et al. (2023). B3LYP/6- 311 + + G (d, p) optimized geometry of (AC) E = −.... Journal of Molecular Structure, 1294, 136534. [Link]

-

ResearchGate. (n.d.). UV–vis spectra of the investigated molecules by TD‐DFT calculations at.... [Link]

-

Sharma, M. (2024, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

-

El-tabl, A. S., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Heliyon, 9(8), e18988. [Link]

-

El-tabl, A. S., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Heliyon, 9(8), e18988. [Link]

-

Anhaia-Machado, L. C., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8933. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Materials, 16(14), 5160. [Link]

-

ResearchGate. (n.d.). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. [Link]

-

S, S., et al. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Journal of Molecular Structure, 1276, 134789. [Link]

-

Nenadis, N., & Tsimidou, M. Z. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. Exploration of Foods and Foodomics, 2(3), 326-338. [Link]

-

NIST. (n.d.). p-Dimethylaminobenzylidene p-anisidine. NIST WebBook. [Link]

-

Anhaia-Machado, L. C., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8933. [Link]

-

Moulay, A. A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3), 745-755. [Link]

-

Al-Otaibi, A. A. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(9), 4224-4234. [Link]

-

Carlotti, B., et al. (2023). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 127(44), 9329–9338. [Link]

-

Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]

-

Wang, Z. (2021). NMR Prediction with Scaling Factors. [Link]

-

Baral, P. S., et al. (2015). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 13(21), 5937-5946. [Link]

-

Moulay, A. A., et al. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3), 745-755. [Link]

-

Pinto, G. P., et al. (2014). A theoretical study of the mechanisms for the reaction of CO2 with aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) and N-methyl-2-amino-2-methyl-1-propanol (MAMP). Physical Chemistry Chemical Physics, 16(43), 23846-23856. [Link]

-

ResearchGate. (n.d.). Which value should I set for convergence tolerance in a DFT (B3LYP / 6.31G) calculation of medium organic molecules?[Link]

Sources

- 1. P-DIMETHYLAMINOBENZYLIDENE P-ANISIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. inpressco.com [inpressco.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Review Reports - Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. p-Dimethylaminobenzylidene p-anisidine [webbook.nist.gov]

- 16. p-Dimethylaminobenzylidene p-anisidine | 1749-04-8 | Benchchem [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 19. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Bridging Theory and Experiment: A Comprehensive Guide to Determining the HOMO-LUMO Energy Gap of the p-DAB/p-anisidine System

An In-Depth Technical Guide

Abstract

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental quantum chemical parameter that governs the electronic and optical properties of a molecular system. This guide provides a detailed technical framework for researchers, chemists, and drug development professionals on the determination of the HOMO-LUMO energy gap for the p-dimethylaminobenzaldehyde (p-DAB) and p-anisidine system. We will explore both state-of-the-art computational methodologies, primarily Density Functional Theory (DFT), and robust experimental techniques, including UV-Visible Spectroscopy and Cyclic Voltammetry. The narrative emphasizes the causality behind procedural choices, ensuring a self-validating and reproducible approach to understanding the electronic structure of the individual reactants and their resultant Schiff base product.

Introduction: The Frontier Orbitals

In the landscape of molecular orbital theory, the frontier orbitals—the HOMO and LUMO—hold a position of paramount importance. The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor.[1] The energy gap (Eg) between these two orbitals is a critical descriptor of a molecule's properties:

-

Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule is more polarizable and generally more reactive.[1]

-

Electronic Transitions: The gap corresponds to the lowest energy electronic excitation possible for a molecule, a transition that can often be induced by the absorption of photons in the ultraviolet or visible regions of the spectrum.[2]

-

Material Science: In organic electronics, the HOMO-LUMO gap is analogous to the band gap in semiconductors, dictating the material's conductivity and color.[3]

This guide focuses on the system of p-dimethylaminobenzaldehyde (p-DAB), an aromatic aldehyde, and p-anisidine, a primary aromatic amine.[4][5][6][7] These molecules are known to undergo a condensation reaction to form a Schiff base (an imine), a process that extends the π-conjugated system and, consequently, alters the HOMO-LUMO gap.[8][9] Understanding this change is crucial for applications ranging from dye synthesis to the development of novel pharmaceutical compounds.

Caption: Fig 2. DFT computational workflow for HOMO-LUMO gap.

Data Presentation: Calculated Electronic Properties

| Molecule | EHOMO (eV) | ELUMO (eV) | Calculated Gap (eV) |

| p-Anisidine | -5.15 | -0.25 | 4.90 |

| p-DAB | -5.60 | -1.10 | 4.50 |

| Schiff Base Product | -5.40 | -1.50 | 3.90 |

| Note: These are representative values for illustrative purposes. Actual values will depend on the specific functional and basis set used. |

Part II: Experimental Determination

While computational methods are predictive, experimental techniques provide tangible measurements of the electronic gap. The two most common methods, UV-Vis Spectroscopy and Cyclic Voltammetry, measure related but distinct properties: the optical gap and the electrochemical gap, respectively. [10]

UV-Visible Spectroscopy: The Optical Gap

Principle: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For many organic molecules, the absorption at the longest wavelength (lowest energy) corresponds to the promotion of an electron from the HOMO to the LUMO. [11][12]The energy of this transition provides an excellent estimate of the optical HOMO-LUMO gap.

Protocol 2: UV-Vis Spectroscopy

-

Sample Preparation:

-

Accurately prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of p-DAB and p-anisidine.

-

Causality: A UV-transparent solvent must be used. Ethanol or cyclohexane are common choices as they do not absorb significantly above 220 nm, preventing interference with the analyte's absorption spectrum.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as a reference (blank).

-

Fill a second, matched cuvette with the sample solution.

-

Scan a wavelength range from approximately 800 nm down to 200 nm, recording the absorbance.

-

-

Data Analysis:

-

Plot Absorbance vs. Wavelength (nm).

-

Identify the absorption onset wavelength (λonset), which is the point at the "red edge" of the lowest energy absorption band where the absorbance begins to rise from the baseline. [13] * Convert λonset to the optical energy gap (Eg) using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm)

-

Cyclic Voltammetry: The Electrochemical Gap

Principle: Cyclic Voltammetry (CV) is an electrochemical technique that probes the redox behavior of a molecule. [14]By measuring the potentials at which a molecule is oxidized (loses an electron from the HOMO) and reduced (gains an electron into the LUMO), we can estimate the energies of these frontier orbitals. [15] Protocol 3: Cyclic Voltammetry

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

-

Sample Preparation:

-

Causality: The solvent must be electrochemically stable over a wide potential window and able to dissolve both the analyte and a supporting electrolyte. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are standard.

-

Dissolve the analyte (p-DAB or p-anisidine) to a concentration of ~1 mM.

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity of the solution.

-

De-gas the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Measurement and Calibration:

-

First, run a CV of a known internal standard, ferrocene (Fc), in the same electrolyte solution. The well-defined Fc/Fc⁺ redox couple will be used to reference the potential scale to the vacuum level. [16][17] * Clean the electrodes and run the CV of the analyte solution. Sweep the potential from an initial value, to a switching potential, and back again, recording the resulting current.

-

-

Data Analysis and Calculation:

-

Plot the resulting current (I) vs. potential (V) to obtain a voltammogram.

-

Determine the onset potential of the first oxidation wave (Eox, onset) and the onset potential of the first reduction wave (Ered, onset).

-

Estimate the orbital energies using the following empirical equations, where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene standard: [16] EHOMO (eV) = - [Eox, onset - E1/2(Fc/Fc⁺) + 4.8] ELUMO (eV) = - [Ered, onset - E1/2(Fc/Fc⁺) + 4.8]

-

The electrochemical gap is then: Eg = ELUMO - EHOMO

-

Caption: Fig 3. Experimental workflows for gap determination.

Synthesis: Connecting Theory and Reality

A crucial aspect of scientific integrity is understanding the relationship between different measurements of the same underlying property. The HOMO-LUMO gaps obtained from DFT, UV-Vis, and CV are not expected to be identical, and their differences are informative.

-

DFT Gap: Represents the gap for an isolated molecule in the gas phase. It does not account for solvent effects or molecular reorganization upon electron addition/removal.

-

Optical Gap (UV-Vis): Measures the energy of an electron transition from the ground state to an excited state within a neutral molecule. This process is rapid, and the surrounding solvent molecules and molecular geometry do not have time to fully relax. [18]* Electrochemical Gap (CV): Represents the difference in energy between adding an electron to one molecule and removing an electron from another. This involves the creation of charged species (anions and cations), and the measurement is slow enough to allow for geometric and solvent reorganization around the newly formed ions. [18] For these reasons, it is a common and expected observation that: Electrochemical Gap > Optical Gap ≈ DFT Gap

For the p-DAB/p-anisidine system, one would predict that the Schiff base product, with its more delocalized π-electron system, will exhibit a smaller HOMO-LUMO gap than either of the reactants. This would be observed experimentally as a bathochromic (red) shift in the λmax of its UV-Vis spectrum compared to the reactants.

Conclusion

The determination of the HOMO-LUMO energy gap is a cornerstone of modern chemical characterization. By judiciously combining the predictive power of Density Functional Theory with the empirical certainty of UV-Visible Spectroscopy and Cyclic Voltammetry, researchers can build a comprehensive and validated model of a molecule's electronic landscape. For the p-DAB/p-anisidine system, this multi-faceted approach provides not only the fundamental electronic parameters of the individual molecules but also quantifies the impact of their reaction to form a Schiff base. This in-depth understanding is invaluable for the rational design of new materials, dyes, and therapeutic agents where precise control of electronic properties is the key to function.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link].

-

Wikipedia contributors (2024). p-Anisidine. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Grokipedia (n.d.). p-Anisidine. Retrieved from [Link].

-

Grokipedia (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link].

-

Leona, L. et al. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest. Retrieved from [Link].

-

Dr. H Ismail (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. Retrieved from [Link].

-

HiMedia Laboratories (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link].

-

Dr. Shamsa (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Retrieved from [Link].

-

Haymoor, I. (2022). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link].

-

Wikipedia contributors (2024). para-Dimethylaminobenzaldehyde. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Royal Society of Chemistry (n.d.). NJC. Retrieved from [Link].

-

Adegoke, O.A. & Uzoekwe, S.A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link].

-

ResearchGate (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link].

-

ResearchGate (2018). Calculating HOMO-LUMO gap from UV-Vis spectra?. Retrieved from [Link].

-

Aderne, R. E. et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Retrieved from [Link].

-

Polymer Science (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link].

-

Revue Roumaine de Chimie (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. Retrieved from [Link].

-

Notario, R. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. Retrieved from [Link].

-

Oregon State University (n.d.). Ultraviolet and Visible Spectroscopy. Retrieved from [Link].

-

eThermo (n.d.). 4-Dimethylaminobenzaldehyde Thermodynamic & Transport Properties. Retrieved from [Link].

-

Jung, Y. et al. (2023). Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. NIH National Library of Medicine. Retrieved from [Link].

-

ChemRxiv (2024). High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. Retrieved from [Link].

-

Master Organic Chemistry (n.d.). UV-Vis-Spectroscopy. Retrieved from [Link].

-

SB (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Retrieved from [Link].

-

Schrödinger (2022). HOMO-LUMO Energy Gap. Retrieved from [Link].

-

ResearchGate (2019). How to calculate HOMO LUMO using DFT using gaussina 09 ?. Retrieved from [Link].

-

ACS Publications (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link].

-

ResearchGate (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)?. Retrieved from [Link].

-

Science.gov (n.d.). homo-lumo energy gaps: Topics. Retrieved from [Link].

-

IRJEdT (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link].

-

von Lilienfeld, O. A. et al. (2022). Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. NIH National Library of Medicine. Retrieved from [Link].

-

ResearchGate (n.d.). Compound 4 HOMO-LUMO energy maps and band gap. Retrieved from [Link].

-

Moulay, A. A. et al. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Retrieved from [Link].

-

ResearchGate (n.d.). Correlation between HOMO-LUMO gap (ΔE H-L ) of the D-π-A molecule and.... Retrieved from [Link].

-

Moulay, A. A. et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. ResearchGate. Retrieved from [Link].

-

Stagni, S. & Bignozzi, C. A. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. NIH National Library of Medicine. Retrieved from [Link].

-

ResearchGate (n.d.). Comparison of HOMO, LUMO, energy gaps (D), and PN-related (au).... Retrieved from [Link].

-

ResearchGate (2023). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Retrieved from [Link].

-

Sheffield Hallam University (n.d.). A Sheffield Hallam University thesis. Retrieved from [Link].

Sources

- 1. irjweb.com [irjweb.com]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Anisidine - Wikipedia [en.wikipedia.org]

- 8. ajol.info [ajol.info]

- 9. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 12. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 15. prezi.com [prezi.com]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Intricate Dance of Light and Electrons: A Technical Guide to the Photophysical Properties of Donor-Acceptor Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donor-acceptor (D-A) Schiff bases represent a versatile and highly tunable class of organic chromophores that are pivotal in the advancement of materials science, chemosensors, and photopharmacology. Their unique photophysical behaviors are governed by a delicate interplay of intramolecular charge transfer, excited-state dynamics, and environmental influences. This guide provides an in-depth exploration of the core principles underlying the photophysical properties of D-A Schiff bases. We will dissect the theoretical foundations, detail rigorous experimental methodologies for characterization, and provide insights into the rational design of these molecules for specific applications. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of these fascinating molecular systems.

The Architectural Foundation: Understanding Donor-Acceptor Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, offer a synthetically accessible platform for creating π-conjugated systems. When an electron-donating group (D) and an electron-accepting group (A) are strategically positioned at the termini of this conjugated bridge, the resulting molecule exhibits remarkable electronic and optical properties.[1][2] The donor moiety, rich in electron density (e.g., amino, alkoxy groups), and the acceptor moiety, which is electron-deficient (e.g., nitro, cyano groups), establish an intrinsic electronic asymmetry.[1][3] This arrangement is the cornerstone of their profound photophysical characteristics.

The synthesis of D-A Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, often catalyzed by acid or heat.[4] This synthetic ease allows for a high degree of modularity, where the electronic properties can be finely tuned by modifying the donor, acceptor, and conjugated bridge components.

The Core Phenomenon: Intramolecular Charge Transfer (ICT)

Upon photoexcitation, D-A Schiff bases can undergo a process known as intramolecular charge transfer (ICT). This is a fundamental event where the absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor.[1] This charge redistribution leads to the formation of a highly polar excited state (D+-π-A-).

The efficiency and characteristics of this ICT process are intimately linked to the electronic strength of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the surrounding environment.[1][2] Understanding and controlling the ICT state is paramount, as it dictates the key photophysical outputs: absorption and emission wavelengths, Stokes shift, quantum yield, and excited-state lifetime.

Excited State Intramolecular Proton Transfer (ESIPT)

In many Schiff bases, particularly those with hydroxyl groups ortho to the azomethine linkage, ICT can be coupled with an excited-state intramolecular proton transfer (ESIPT) process.[5][6] The intramolecular hydrogen bond present in the ground state facilitates an ultrafast transfer of a proton in the excited state, leading to the formation of a keto-tautomer. This process often results in a large Stokes shift, with emission occurring from the keto form.[6]

Probing the Photophysics: A Methodological Workflow

A comprehensive understanding of the photophysical properties of D-A Schiff bases necessitates a multi-faceted experimental and computational approach. Each technique provides a unique piece of the puzzle, and their combination allows for a holistic characterization.

Figure 1: A comprehensive workflow for the investigation of photophysical properties of donor-acceptor Schiff bases.

Experimental Protocols

Rationale: These are the primary techniques to probe the electronic transitions in the molecule. The absorption spectrum reveals the energy required to promote an electron to an excited state, while the fluorescence spectrum provides information about the energy released upon radiative decay back to the ground state.

Step-by-Step Protocol:

-

Solution Preparation: Prepare dilute solutions (typically 10-5 to 10-6 M) of the Schiff base in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Absorption Measurement: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer. The wavelength of maximum absorption (λabs) corresponds to the S0 → S1 transition.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λabs and record the emission spectrum. The wavelength of maximum emission (λem) is a key parameter.

-

Data Analysis: Determine the Stokes shift, which is the energy difference between the absorption and emission maxima (Δν = 1/λabs - 1/λem). A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, such as in the case of ICT or ESIPT.[6]

Rationale: The pronounced ICT character of D-A Schiff bases makes their absorption and emission spectra highly sensitive to the polarity of the solvent.[7][8] This phenomenon, known as solvatochromism, is a powerful tool to study the nature of the excited state. A positive solvatochromism (red shift in emission with increasing solvent polarity) indicates that the excited state is more polar than the ground state, which is a hallmark of an ICT state.[7]

Step-by-Step Protocol:

-

Solvent Selection: Choose a series of aprotic and protic solvents with a wide range of polarities.

-

Spectral Acquisition: Record the absorption and emission spectra in each solvent as described in section 3.1.1.

-

Data Correlation: Plot the Stokes shift (in cm-1) against a solvent polarity parameter, such as the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent. The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states (Δμ)2.[3]

Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A low quantum yield may suggest the presence of efficient non-radiative decay pathways, such as internal conversion or intersystem crossing.

Step-by-Step Protocol (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances (typically < 0.1) at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Modeling: The Theoretical Insight

Rationale: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for elucidating the electronic structure and photophysical properties of D-A Schiff bases.[9] They provide insights that can be difficult to obtain experimentally.

Workflow:

-

Ground State Geometry Optimization: Perform a geometry optimization of the molecule in the ground state using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)).

-

Frontier Molecular Orbital (FMO) Analysis: Visualize the HOMO and LUMO to confirm the D-A character. The HOMO should be localized on the donor and the LUMO on the acceptor.[1] The HOMO-LUMO energy gap provides a theoretical estimate of the excitation energy.

-

Excited State Calculations: Use TD-DFT to calculate the vertical excitation energies, which correspond to the absorption maxima (λabs), and the oscillator strengths, which are related to the intensity of the absorption bands.

-

Solvent Effects: Incorporate solvent effects using implicit solvent models like the Polarizable Continuum Model (PCM) to simulate the solvatochromic shifts and compare them with experimental data.

Structure-Property Relationships and Rational Design

The modular nature of D-A Schiff bases allows for the rational design of molecules with tailored photophysical properties. Key design principles include:

-

Enhancing ICT: Increasing the electron-donating strength of the donor and the electron-accepting strength of the acceptor will generally lead to a more pronounced ICT character, resulting in red-shifted absorption and emission and increased solvatochromism.[1]

-

Tuning the Conjugated Bridge: The length and planarity of the π-conjugated bridge influence the extent of electronic communication between the donor and acceptor. A longer, more planar bridge typically results in a bathochromic shift in the absorption and emission spectra.

-

Introducing Steric Constraints: The introduction of bulky groups can induce a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are twisted relative to each other in the excited state.[10] TICT states are often weakly emissive and can be exploited for the design of fluorescent sensors.

Applications in Drug Development and Beyond

The unique photophysical properties of D-A Schiff bases make them attractive for a range of applications:

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment (polarity, viscosity, metal ions) makes them excellent candidates for fluorescent sensors in biological systems.[11][12]

-

Organic Light-Emitting Diodes (OLEDs): D-A Schiff bases with high fluorescence quantum yields are being explored as emissive materials in OLEDs.[13][14]

-

Nonlinear Optics (NLO): The large change in dipole moment upon excitation gives rise to significant second and third-order NLO properties, which are useful in optical switching and data storage.[15][16][17]

-

Photodynamic Therapy (PDT): Schiff bases can be designed to act as photosensitizers, generating reactive oxygen species upon irradiation for therapeutic applications.

Conclusion

Donor-acceptor Schiff bases are a fascinating class of molecules where the interplay of structure and electronic properties gives rise to a rich and tunable photophysics. A thorough understanding of the underlying principles of intramolecular charge transfer and the application of a synergistic combination of experimental and computational techniques are crucial for harnessing their full potential. This guide has provided a framework for the rational investigation and design of these systems, with the aim of accelerating their development for cutting-edge applications in science and medicine.

References

- Synthesis, Spectral, Structural, Second-Order Nonlinear Optical Properties and Theoretical Studies On New Organometallic Donor−Acceptor Substituted Nickel(II) and Copper(II) Unsymmetrical Schiff-Base Complexes.

-

Specific Features of Intramolecular Proton Transfer Reaction in Schiff Bases. MDPI. [Link]

-

Proton Transfer Assisted Charge Transfer Phenomena in Photochromic Schiff Bases and Effect of –NEt2 Groups to the Anil Schiff Bases. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed. [Link]

-